5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline
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Overview
Description
5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a piperazine ring attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by the introduction of the piperazine ring through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl(phenyl)methanone
- Indole derivatives
- Imidazole containing compounds
Uniqueness
5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline is unique due to the combination of its structural features, including the quinoline core, nitro groups, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-nitro-8-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O4/c21-20(22,23)13-3-4-16(18(12-13)28(31)32)25-8-10-26(11-9-25)17-6-5-15(27(29)30)14-2-1-7-24-19(14)17/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXQOTXBPZKVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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